Anti-Leukemic Potency in AML Cells: Remodelin HBR vs. Fludarabine
In MOLM13 acute myeloid leukemia cells, Remodelin HBR and fludarabine both inhibit cell growth. Treatment with either compound results in half-maximum inhibitory concentrations (IC50) within a comparable range of 1.5 to 18.5 μM after 72 hours [1]. This indicates that Remodelin HBR can achieve similar in vitro potency to fludarabine in this specific cancer model, despite fludarabine being an FDA-approved drug with a primary mechanism of action as a DNA synthesis inhibitor [2].
| Evidence Dimension | Cell Growth Inhibition (IC50) |
|---|---|
| Target Compound Data | Remodelin HBR: IC50 within range of 1.5 - 18.5 μM |
| Comparator Or Baseline | Fludarabine: IC50 within range of 1.5 - 18.5 μM |
| Quantified Difference | Comparable potency within the same micromolar range. |
| Conditions | MOLM13 human AML cells, 72-hour treatment, MTT assay. |
Why This Matters
This head-to-head data positions Remodelin HBR as a non-inferior alternative to fludarabine for acute myeloid leukemia studies requiring specific NAT10 inhibition without the confounding DNA-damaging effects of a nucleoside analog.
- [1] Zhang, S., et al. (2024). NAT10-mediated mRNA N4-acetylcytidine reprograms serine metabolism to drive leukaemogenesis and stemness in acute myeloid leukaemia. Nature Cell Biology. View Source
- [2] Gandhi, V., & Plunkett, W. (2002). Cellular and clinical pharmacology of fludarabine. Clinical Pharmacokinetics, 41(2), 93-103. View Source
